molecular formula C7H13NO2 B1583749 2-(Dimethylamino)ethyl acrylate CAS No. 2439-35-2

2-(Dimethylamino)ethyl acrylate

Cat. No. B1583749
CAS RN: 2439-35-2
M. Wt: 143.18 g/mol
InChI Key: DPBJAVGHACCNRL-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl acrylate (DMAEA) is an unsaturated carboxylic acid ester with a tertiary amino group . It is a colorless to light yellow liquid with an acrid odor . DMAEA is an important acrylic monomer that gives basic properties to copolymers .


Synthesis Analysis

Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) is currently used for a wide range of applications, often involving the synthesis of block copolymers . Poly [2- (dimethylamino)ethyl acrylate] (PDAEA) and polymer complexes of 2- (dimethylamino)ethyl acrylate (DAEA) with nickel (II), copper (II), iron (III) and cobalt (II) chlorides were prepared and characterized .


Molecular Structure Analysis

The molecular structure of DMAEA has been determined by various techniques such as X-ray diffraction, neutron diffraction with polarization analysis, small angle neutron scattering, differential scanning calorimetry, and broad band dielectric spectroscopy .


Chemical Reactions Analysis

DMAEA can undergo copolymerization with 2-acrylamido-2-methylpropanesulphonic acid (AMPS) . As a reactive monomer, DMAEA forms homopolymers and copolymers with acrylic acid and its salts, amides and esters, as well as methacrylates, acrylonitrile, maleic acid esters, vinyl acetate, chloroethene (vinyl chloride), 1,1-dichloroethene, styrene, 1,3-butadiene, unsaturated polyesters and drying oils .


Physical And Chemical Properties Analysis

DMAEA is a clear, colorless to slightly yellowish liquid with a pungent amine-like odor . It is miscible with water, reacts with bases and hydrolyzes rapidly to acrylic acid and dimethylaminoethanol . The boiling point is 64 °C/12 mmHg, and the density is 0.943 g/mL at 25 °C .

Scientific Research Applications

Drug Delivery Systems

DMAEA is utilized in the creation of polymersomes , which are vesicles that can deliver drugs within the body. These polymersomes are more robust than liposomes and can respond to external stimuli like pH and temperature . They are particularly useful for targeted drug delivery, as they can release their payload in response to the specific conditions found in diseased tissues.

Gene Therapy

Due to its positive charge, DMAEA can form electrostatic complexes with anionic biomacromolecules such as DNA and RNA. This property makes it valuable for gene delivery applications. It can be used to safely transport genetic material into cells, which is a critical step in gene therapy treatments .

Nanoreactors

The responsive nature of DMAEA-based polymersomes allows them to be used as nanoreactors . These nanoreactors can facilitate chemical reactions on a nanoscale, which can be controlled by changes in pH or temperature, making them suitable for various biochemical and synthetic applications .

Ocular Drug Delivery

DMAEA has been used to synthesize crosslinked nanogels loaded with therapeutic agents for ocular drug delivery. These nanogels can interact with the mucosal gel layer of the eye, providing a sustained release of medication for treating eye conditions .

Anticancer Therapy

Thermosensitive DMAEA nanogels have been exploited as drug delivery systems for anticancer therapy. They can carry and release chemotherapy drugs like doxorubicin in a controlled manner, potentially reducing side effects and improving treatment efficacy .

Catalysis and Petrochemical Additives

DMAEA serves as an important raw material and intermediate in organic synthesis. It is used as a catalytic agent and as an additive in petrochemical processes. Its properties can enhance the efficiency of chemical reactions and contribute to the development of new materials .

Mechanism of Action

Target of Action

The primary target of 2-(Dimethylamino)ethyl acrylate is the formation of polymers. It is an important acrylic monomer that gives basic properties to copolymers . It is used to fabricate gold/acrylic polymer nanocomposites .

Mode of Action

2-(Dimethylamino)ethyl acrylate can undergo copolymerization with other compounds such as 2-acrylamido-2-methylpropanesulphonic acid . This interaction results in the formation of copolymers, which are substances formed by the polymerization of two different monomers.

Biochemical Pathways

The biochemical pathway of 2-(Dimethylamino)ethyl acrylate involves the process of polymerization. This compound forms homopolymers and copolymers with acrylic acid and its salts, amides, and esters, as well as methacrylates, acrylonitrile, maleic acid esters, vinyl acetate, chloroethene (vinyl chloride), 1,1-dichloroethene, styrene, 1,3-butadiene, unsaturated polyesters, and drying oils .

Pharmacokinetics

It is known that this compound is miscible with water and reacts with bases . It hydrolyzes rapidly to acrylic acid and dimethylaminoethanol . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

The result of the action of 2-(Dimethylamino)ethyl acrylate is the formation of polymers with basic properties . These polymers can be used in various applications, including the fabrication of gold/acrylic polymer nanocomposites .

Action Environment

The action of 2-(Dimethylamino)ethyl acrylate can be influenced by environmental factors. For instance, it tends to spontaneously polymerize at elevated temperatures, upon irradiation, and in the presence of free-radical initiators . Therefore, it must be adequately stabilized and stored in a dry and cool place (less than 25 °C) . The presence of oxygen is also essential to activate the stabilizer .

Safety and Hazards

DMAEA is highly toxic and may be fatal if inhaled, swallowed, or absorbed through the skin . Contact with molten substance may cause severe burns to skin and eyes . It tends to spontaneously polymerize at elevated temperatures, upon irradiation, and in the presence of free-radical initiators .

Future Directions

DMAEA is used to fabricate gold/acrylic polymer nanocomposites . It can undergo copolymerization with 2-acrylamido-2-methylpropanesulphonic acid (AMPS) . The hydrolytic behavior of DMAEA when tethered within a micellar core was investigated . The release of DMAE from the polymeric stars was successfully confirmed .

properties

IUPAC Name

2-(dimethylamino)ethyl prop-2-enoate
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InChI

InChI=1S/C7H13NO2/c1-4-7(9)10-6-5-8(2)3/h4H,1,5-6H2,2-3H3
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InChI Key

DPBJAVGHACCNRL-UHFFFAOYSA-N
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Canonical SMILES

CN(C)CCOC(=O)C=C
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Molecular Formula

C7H13NO2
Record name 2-DIMETHYLAMINOETHYL ACRYLATE
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Related CAS

28574-59-6
Record name Dimethylaminoethyl acrylate homopolymer
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DSSTOX Substance ID

DTXSID5025100
Record name 2-(Dimethylamino)ethyl acrylate
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Molecular Weight

143.18 g/mol
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Physical Description

2-dimethylaminoethyl acrylate appears as a colorless to light yellow liquid with an acrid odor. Insoluble in water and floats on water. Irritates the eyes and produces tears., Dry Powder; Liquid
Record name 2-DIMETHYLAMINOETHYL ACRYLATE
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Record name 2-Propenoic acid, 2-(dimethylamino)ethyl ester
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Flash Point

85 °F (NTP, 1992)
Record name 2-DIMETHYLAMINOETHYL ACRYLATE
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Solubility

Insoluble (<1mg/ml) (NTP, 1992)
Record name 2-DIMETHYLAMINOETHYL ACRYLATE
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Product Name

2-(Dimethylamino)ethyl acrylate

CAS RN

2439-35-2
Record name 2-DIMETHYLAMINOETHYL ACRYLATE
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Record name 2-(Dimethylamino)ethyl acrylate
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Synthesis routes and methods I

Procedure details

To a 1000 cc reaction kettle was added 18.38 grams of acrylamide AMD (53% aqueous solution), 66.36 grams of dimethylaminoethyl acrylate methyl chloride quaternary (80% aqueous solution), 27.45 grams of N,N-dimethyl acrylamide (99%), 90.00 grams of ammonium sulfate, 7.5 grams of the homopolymer of dimethylaminoethyl acrylate methyl chloride quaternary (AETAC, CAS 44992-01-0); 7.5 grams of a terpolymer of acrylamide with (AETAC) and with a quaternary ammonium salt obtained by the reaction of benzyl chloride and dimethylaminoethyl acrylate (AEBAC, CAS 7737-18-5) in a 2/1/1 molar ratio; 0.50 grams of diethylenetriamine pentaacetic acid; pentasodium salt (Versenex 80, 40% aqueous) and 231.61 grams of deionized water. The mixture was stirred until a homogeneous solution was obtained. The kettle was sealed and equipped with an overhead stirrer, thermocouple, reflux condenser, nitrogen sparge tube, addition port with septum and a heating mantle. The mixture was then heated to 50° C. under constant nitrogen sparge while stirring at 500 rpm. After reaching 50° C., 0.50 grams of a 1% aqueous solution of 2,2'-azobis(2-amidinopropane)dihydrochloride (Wako V-50) was shot into the reactor and the temperature was held for four hours. A second shot of 1.00 gram of 1% aqueous solution of 2,2'-azobis(2-amidinopropane)dihydrochloride was then added and heating was continued for another two hours to yield a smooth, milky white dispersion. After cooling to room temperature, the bulk viscosity was found to be 732 cps. Diluting the dispersion to 0.5% active polymer in deionized water produced a polymer solution with a Brookfield viscosity of 100 cps.
Quantity
18.38 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dimethylaminoethyl acrylate methyl chloride
Quantity
66.36 g
Type
reactant
Reaction Step One
Quantity
27.45 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Name
dimethylaminoethyl acrylate methyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

quaternized vinylpyrrolidone/dimethylaminopropylmethacrylamide copolymers such as the product sold under the name GAFQUAT HS 100 by the company ISP, and crosslinked polymers of methacryloyloxy(C1-C4)alkyltri(C1-C4)alkylammonium salts such as the polymers obtained by homopolymerization of dimethylaminoethyl acrylate quaternized with methyl chloride, or by copolymerization of acrylamide with dimethylaminoethyl acrylate quaternized with methyl chloride, the homo- or copolymerization being followed by crosslinking with a compound containing olefinic unsaturation, such as methylenebisacrylamide. In at least one embodiment, a crosslinked acrylamide/methacryloyloxyethyltrimethylammonium chloride copolymer (20/80 by weight) in the form of a dispersion containing 50% by weight of the copolymer in mineral oil can be used. This dispersion is sold under the name SALCARE® SC 92 by the company Ciba. In some embodiments, a crosslinked methacryloyloxyethyltrimethylammonium chloride homopolymer containing about 50% by weight of the homopolymer in mineral oil or in a liquid ester can be used. These dispersions are sold under the names SALCARE® SC 95 and SALCARE® SC 96 by the company Ciba.
Name
vinylpyrrolidone dimethylaminopropylmethacrylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
methacryloyloxy(C1-C4)alkyltri(C1-C4)alkylammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

vinylpyrrolidone/methacrylamidopropyldimethylamine copolymers sold, for example, under the name STYLEZE CC 10 by ISP, quaternized vinylpyrrolidone/dimethylaminopropylmethacrylamide copolymers such as the product sold under the name GAFQUAT HS 100 by the company ISP, and crosslinked polymers of methacryloyloxy(C1-C4)alkyltri(C1-C4)alkylammonium salts such as the polymers obtained by homopolymerization of dimethylaminoethyl acrylate quaternized with methyl chloride, or by copolymerization of acrylamide with dimethylaminoethyl acrylate quaternized with methyl chloride, the homo- or copolymerization being followed by crosslinking with a compound containing olefinic unsaturation, such as methylenebisacrylamide. In at least one embodiment, a crosslinked acrylamide/methacryloyloxyethyltrimethylammonium chloride copolymer (20/80 by weight) in the form of a dispersion containing 50% by weight of the copolymer in mineral oil can be used. This dispersion is sold under the name SALCARE® SC 92 by the company Ciba. In some embodiments, a crosslinked methacryloyloxyethyltrimethylammonium chloride homopolymer containing about 50% by weight of the homopolymer in mineral oil or in a liquid ester can be used. These dispersions are sold under the names SALCARE® SC 95 and SALCARE® SC 96 by the company Ciba.
Name
vinylpyrrolidone methacrylamidopropyldimethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
vinylpyrrolidone dimethylaminopropylmethacrylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
methacryloyloxy(C1-C4)alkyltri(C1-C4)alkylammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Dimethylamino)ethyl acrylate
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2-(Dimethylamino)ethyl acrylate
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Q & A

Q1: What is the molecular formula and weight of 2-(Dimethylamino)ethyl acrylate?

A1: 2-(Dimethylamino)ethyl acrylate has the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol.

Q2: What spectroscopic techniques are used to characterize DMAEA?

A2: Researchers commonly employ 1H NMR, FTIR, and X-ray photoelectron spectroscopy to characterize the chemical composition and structure of DMAEA and its polymers. [, , , , ]

Q3: How does the hydrolysis of DMAEA influence its properties?

A3: DMAEA undergoes self-catalyzed hydrolysis in aqueous solutions, converting the dimethylaminoethyl acrylate units into negatively charged acrylic acid groups. This hydrolysis significantly impacts the polymer's properties, including its charge, hydrophilicity, and self-assembly behavior. [, , , ]

Q4: What polymerization techniques are commonly employed for DMAEA?

A4: DMAEA can be polymerized using various controlled radical polymerization techniques, including Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Single-Electron Transfer Living Radical Polymerization (SET-LRP). [, , , , , , , , , ]

Q5: How does the choice of polymerization technique affect the properties of the resulting polyDMAEA?

A5: The choice of polymerization technique can significantly influence the molecular weight, polydispersity, and architecture of the resulting polyDMAEA, ultimately affecting its properties and applications. [, , , , , ]

Q6: What are some applications of DMAEA-based polymers in biomaterials?

A6: DMAEA-based polymers are explored for various biomedical applications, including drug and gene delivery, tissue engineering, and biosensing. Their pH and temperature responsiveness, along with their ability to form micelles and nanoparticles, make them attractive candidates for these applications. [, , , , , , , ]

Q7: How is DMAEA used in wastewater treatment?

A7: Polycations derived from DMAEA, like poly(2-(dimethylamino)ethyl acrylate), are employed in wastewater treatment due to their ability to flocculate and remove pollutants from water through electrostatic interactions. []

Q8: Can DMAEA be incorporated into stimuli-responsive materials?

A8: Yes, DMAEA's tertiary amine group makes it pH-responsive. Polymers containing DMAEA can be designed to exhibit specific responses to changes in pH, such as swelling, shrinking, or changes in solubility. [, , , , , , ]

Q9: How is DMAEA used in optical sensing applications?

A9: DMAEA-containing copolymers can be incorporated into optical sensor matrices. The nanophase-separated structures of these materials allow for efficient immobilization of indicator molecules and diffusion of analytes, enabling the development of sensitive optical sensors for various compounds. [, ]

Q10: Can DMAEA-based polymers form complexes with other materials?

A10: Yes, DMAEA's tertiary amine group enables its polymers to form complexes with various materials, including metal ions, proteins, and other polymers, through electrostatic interactions, hydrogen bonding, or coordination bonds. These complexes can impart new functionalities and properties to the resulting materials. [, , , ]

Q11: What are the advantages of using DMAEA in nanoparticle synthesis?

A11: DMAEA-based polymers can act as stabilizing agents in nanoparticle synthesis, controlling the size and morphology of the resulting nanoparticles. For example, they have been used to prepare stable colloidal gold nanoparticles in aqueous solutions. [, ]

Q12: How does the composition of DMAEA copolymers impact their performance?

A12: The properties and performance of DMAEA copolymers are strongly influenced by their composition. For instance, varying the ratio of DMAEA to other monomers can fine-tune the copolymer's hydrophilicity, charge density, and stimuli-responsiveness. [, , , , , ]

Q13: What is known about the toxicity of DMAEA and its polymers?

A13: While DMAEA itself is considered toxic, the toxicity of its polymers can vary depending on factors such as molecular weight, composition, and degradation products. Further research is needed to fully understand the long-term safety and biocompatibility of specific DMAEA-based polymers. []

Q14: Are there any environmental concerns associated with DMAEA?

A14: The environmental impact of DMAEA and its polymers is an area requiring further investigation. Developing strategies for the responsible use, degradation, and recycling of these materials is crucial to mitigate potential environmental risks. [, ]

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